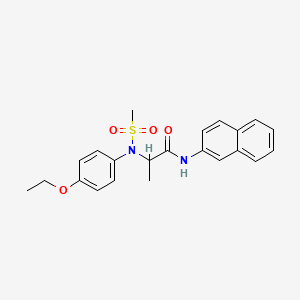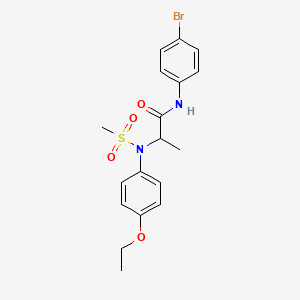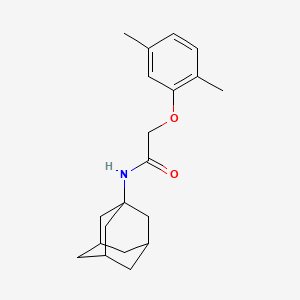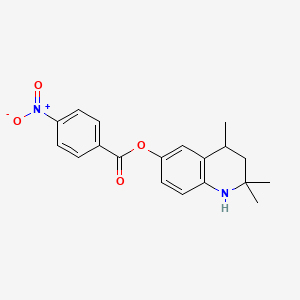
1-(3,5-dimethoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-(3,5-dimethoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as DMB-PP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate involves its ability to bind to specific sites on enzymes and receptors in the body. In the case of acetylcholinesterase, this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on cognitive function and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including an increase in acetylcholine levels, improved cognitive function, and a reduction in inflammation. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,5-dimethoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its ability to selectively inhibit the activity of specific enzymes and receptors in the body. This makes it a valuable tool for researchers studying the role of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(3,5-dimethoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of interest is the development of new derivatives of this compound that have improved selectivity and efficacy. Another area of interest is the investigation of the potential applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and others. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes and receptors in the body. This compound has been shown to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to a range of physiological effects.
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.C2H2O4/c1-22-16-11-14(12-17(13-16)23-2)18(21)20-9-5-15(6-10-20)19-7-3-4-8-19;3-1(4)2(5)6/h11-13,15H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIMFMDPRXGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCC3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968607.png)
![2-[1-(3-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968608.png)

![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)



![4-chloro-2-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3968658.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B3968669.png)
![1'-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine oxalate](/img/structure/B3968677.png)
![4-{4-hydroxy-2-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)

